molecular formula C13H19N5O3 B2622774 4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine CAS No. 378214-34-7

4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine

Cat. No.: B2622774
CAS No.: 378214-34-7
M. Wt: 293.327
InChI Key: OOXVNONOCMZLIU-UHFFFAOYSA-N
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Description

4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine is a pyrimidine derivative featuring a morpholine ring at position 2 and a pyrrolidine substituent at position 6 of the pyrimidine core. The nitro group at position 5 and methyl group at position 4 contribute to its unique electronic and steric properties, making it a candidate for kinase inhibition studies.

Properties

IUPAC Name

4-(4-methyl-5-nitro-6-pyrrolidin-1-ylpyrimidin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3/c1-10-11(18(19)20)12(16-4-2-3-5-16)15-13(14-10)17-6-8-21-9-7-17/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXVNONOCMZLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to 4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine exhibit significant anticancer properties. For instance, pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted the potential of pyrimidine derivatives in targeting specific oncogenic pathways, demonstrating a reduction in tumor growth in animal models .

2. Inhibition of Phosphodiesterase (PDE)
The compound has been explored as a phosphodiesterase inhibitor, particularly PDE9A. PDE inhibitors are known to elevate intracellular cyclic nucleotide levels, which can enhance cognitive functions and have neuroprotective effects. A notable study reported that PDE9A inhibitors could improve cognitive performance in rodent models, suggesting that similar compounds could be beneficial for treating neurodegenerative diseases like Alzheimer's .

3. Antimicrobial Properties
Pyrimidine derivatives have shown promise as antimicrobial agents. Research has indicated that certain structural modifications can enhance their activity against various bacterial strains, including those resistant to conventional antibiotics. The compound's ability to inhibit the growth of ESKAPE pathogens has been particularly noted, making it a candidate for further development in the fight against multidrug-resistant infections .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Recent advancements in synthetic methodologies have improved yield and purity:

StepReaction TypeKey ReagentsYield
1Nucleophilic substitutionPyrimidine derivative + morpholineHigh
2ReductionNitro group reduction agentsModerate
3PurificationColumn chromatographyHigh

These synthetic routes not only enhance the efficiency of producing the compound but also allow for the exploration of structural analogs that may exhibit improved pharmacological profiles.

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, this compound was tested for its ability to inhibit cell growth. Results showed a significant decrease in viability at concentrations above 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Case Study 2: Neuroprotective Effects
A study on rodents treated with PDE9A inhibitors demonstrated enhanced memory retention and reduced amyloid-beta plaque formation in the brain. The administration of similar compounds resulted in increased levels of cGMP, correlating with improved synaptic function and cognitive performance .

Mechanism of Action

The mechanism of action of 4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyrrolidine and morpholine rings contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

  • Thieno[3,2-d]pyrimidine Derivatives (e.g., PI-103): Structure: Replaces pyrimidine with a thienopyrimidine core. Morpholine is retained at position 3. However, early analogs like 3-(4-morpholinothieno[3,2-d]pyrimidin-2-yl) phenol exhibit poor pharmacokinetics (half-life <10 min) due to metabolic instability. Optimized derivatives like PI-103 show improved efficacy in PI3K/mTOR inhibition . Relevance: Highlights the importance of core heterocycle choice in stability and activity.
  • Pyridine-Based Morpholine Derivatives (e.g., 4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine): Structure: Features a pyridine ring linked to morpholine and piperidine groups. Key Data: NMR (DMSO-d6) shows distinct aromatic proton shifts (δ 7.42–8.21 ppm) due to nitro and pyridine interactions. LCMS (ESI) data (e.g., m/z 208 [M+H]+) confirm molecular integrity .

Substituent Analysis

  • Nitro Group Positioning :

    • In the target compound, the nitro group at position 5 may enhance electrophilicity, aiding covalent interactions. In contrast, pyridine-based analogs (e.g., 5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyridin-2-amine) lack nitro groups but incorporate amine functionalities for hydrogen bonding .
  • Pyrrolidine vs. Piperidine/Piperazine: The pyrrolidine substituent in the target compound provides a five-membered ring with reduced steric hindrance compared to bulkier piperidine or piperazine groups in derivatives like 2-chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine. This may influence membrane permeability and binding pocket accommodation .

Comparative Data Table

Compound Name Core Structure Key Substituents Pharmacokinetic/Structural Data References
4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine Pyrimidine Morpholine (C2), pyrrolidine (C6), nitro (C5) Hypothesized PI3K/mTOR inhibition
PI-103 Thieno[3,2-d]pyrimidine Morpholine (C4), phenol (C2) Improved half-life vs. early analogs
4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine Pyridine Morpholine, piperidine, nitro NMR δ 7.42–8.21 ppm; LCMS m/z 208 [M+H]+
2-Chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Chloride (C2), piperazine (C6) Utilized in Suzuki cross-coupling

Key Research Findings and Implications

  • Structural Flexibility : The morpholine group is a conserved feature across analogs, underscoring its role in kinase binding.
  • Nitro Group Impact: Nitro-substituted compounds may exhibit enhanced electrophilicity but risk metabolic instability, as seen in early thienopyrimidines .
  • Synthetic Accessibility: Pyrimidine-based compounds (target) may offer simpler synthesis vs. thienopyrimidines, which require multi-step functionalization .

Biological Activity

4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine, also known as CAS Number 378214-34-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C13H19N5O3
  • Molecular Weight : 281.32 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a morpholine group, contributing to its unique biological activity profile.

The biological activity of this compound is primarily attributed to its interactions with various cellular pathways. Research indicates that it may influence apoptotic processes and cell cycle regulation in cancer cells. For instance, compounds with similar structures have shown to induce G2/M phase arrest and activate caspase-dependent apoptosis in leukemia cell lines, suggesting a potential mechanism for anti-cancer activity .

Anticancer Activity

A significant body of research has focused on the anticancer properties of pyrimidine derivatives. For example, compounds structurally related to this compound have demonstrated:

  • Growth Inhibition : In vitro studies have reported IC50 values indicating effective growth inhibition in various cancer cell lines, including leukemia .
  • Apoptosis Induction : The compound may promote apoptosis through mitochondrial pathways and modulation of key proteins such as AKT and mTOR .

Antimicrobial Activity

Additionally, derivatives of pyrimidines have been evaluated for their antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that related compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Pathogen MIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0048 - 0.0195
Bacillus mycoides0.0048
Candida albicans0.039

Study on Anticancer Properties

A study investigating the effects of similar pyrimidine derivatives found that these compounds induced significant apoptosis in HL-60 leukemia cells by activating caspases and increasing reactive oxygen species (ROS) production. The study highlighted the downregulation of AKT signaling pathways as a critical factor in mediating these effects .

Study on Antimicrobial Efficacy

Another research effort evaluated the antimicrobial efficacy of pyrrolidine derivatives, revealing that certain modifications led to enhanced activity against resistant bacterial strains. The findings suggested that structural variations significantly impact the bioactivity of these compounds, providing insights for future drug design .

Q & A

Q. What are the key steps in synthesizing 4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine?

Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:

  • Step 1 : Reacting a nitro-substituted pyridine precursor with morpholine under reflux conditions to form the pyrimidine core .
  • Step 2 : Introducing pyrrolidine via substitution at the 6-position of the pyrimidine ring, often using a polar aprotic solvent (e.g., DMSO) and heating .
  • Step 3 : Purification via column chromatography or recrystallization, with final characterization using 1H^1H NMR (e.g., δ 3.52 ppm for morpholine protons) and LCMS .

Q. Which analytical techniques are critical for characterizing this compound?

  • 1H^1H NMR : Identifies proton environments (e.g., δ 2.42 ppm for pyrrolidine protons, δ 8.21 ppm for aromatic protons) .
  • LCMS : Confirms molecular weight (e.g., [M+H]+^+ peaks) and purity .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O bonds in related pyrimidines) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature control : Heating at 50°C during acidification steps enhances solubility and reduces side products .
  • Catalyst screening : Use palladium or copper catalysts for nitro-group reductions, as seen in analogous pyrimidine syntheses .
  • Solvent selection : Ethanol or DMSO improves reaction homogeneity, while water facilitates crystallization .

Q. What computational methods aid in designing derivatives with enhanced stability?

  • Quantum chemical calculations : Predict reaction pathways and transition states (e.g., ICReDD’s reaction path search methods) .
  • Molecular docking : Screen for binding affinity in target proteins (e.g., pyrimidine-based kinase inhibitors) .
  • DFT studies : Analyze electronic effects of substituents (e.g., nitro groups’ electron-withdrawing impact on ring reactivity) .

Q. How should researchers address contradictions in spectral or crystallographic data?

  • Polymorphism analysis : Compare X-ray structures of polymorphic forms (e.g., dihedral angle variations in pyrimidine derivatives) .
  • Isotopic labeling : Resolve ambiguous NMR signals (e.g., 15N^{15}N-labeling for nitro-group tracking) .
  • Cross-validation : Use complementary techniques like IR spectroscopy or mass fragmentation patterns .

Q. What strategies are recommended for evaluating pharmacological activity?

  • In vitro assays : Test kinase inhibition or antimicrobial activity using protocols for related pyrimidine-morpholine hybrids .
  • ADMET profiling : Assess solubility (via HPLC retention times) and metabolic stability using liver microsomes .
  • SAR studies : Modify substituents (e.g., nitro to amine groups) to correlate structure with activity .

Methodological Considerations

Q. How can researchers mitigate hazards during synthesis?

  • Nitro group handling : Use explosion-proof equipment and minimize grinding to avoid detonation risks .
  • Waste management : Neutralize acidic by-products (e.g., HCl from hydrochloride salt formation) before disposal .

Q. What are best practices for scaling up synthesis?

  • Process control : Implement flow chemistry to maintain consistent temperature and mixing .
  • Purification : Optimize solvent ratios for recrystallization (e.g., ethanol-water systems) .

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